molecular formula C21H15N5OS B2805204 N-(1,3-benzothiazol-2-yl)-2-[2-(pyridin-4-yl)-1H-1,3-benzodiazol-1-yl]acetamide CAS No. 1105241-24-4

N-(1,3-benzothiazol-2-yl)-2-[2-(pyridin-4-yl)-1H-1,3-benzodiazol-1-yl]acetamide

Cat. No.: B2805204
CAS No.: 1105241-24-4
M. Wt: 385.45
InChI Key: JKZJXEZGMKMRKP-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-2-yl)-2-[2-(pyridin-4-yl)-1H-1,3-benzodiazol-1-yl]acetamide is a complex organic compound that features multiple aromatic rings and heteroatoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-2-yl)-2-[2-(pyridin-4-yl)-1H-1,3-benzodiazol-1-yl]acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of benzo[d]thiazole: Starting from o-aminothiophenol and a suitable aldehyde or ketone under acidic conditions.

    Formation of benzo[d]imidazole: Using o-phenylenediamine and a carboxylic acid or its derivatives.

    Coupling reactions: The benzo[d]thiazole and benzo[d]imidazole intermediates are then coupled with a pyridine derivative through a series of condensation reactions, often involving catalysts and specific reaction conditions such as elevated temperatures and inert atmospheres.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-2-yl)-2-[2-(pyridin-4-yl)-1H-1,3-benzodiazol-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its electronic properties.

    Reduction: Removal of oxygen or addition of hydrogen atoms, which can change the compound’s reactivity.

    Substitution: Replacement of one functional group with another, often used to modify the compound’s properties.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: Such as palladium on carbon for hydrogenation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules or as a ligand in coordination chemistry.

    Biology: Potential use as a fluorescent probe or in the study of enzyme interactions.

    Medicine: Investigation as a potential therapeutic agent due to its unique structural features.

    Industry: Use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-2-yl)-2-[2-(pyridin-4-yl)-1H-1,3-benzodiazol-1-yl]acetamide would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    N-(1,3-benzothiazol-2-yl)-2-[2-(pyridin-4-yl)-1H-1,3-benzodiazol-1-yl]acetamide: can be compared with other heterocyclic compounds such as:

Uniqueness

The uniqueness of this compound lies in its combination of multiple heterocyclic rings, which can impart unique electronic and steric properties, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-(2-pyridin-4-ylbenzimidazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N5OS/c27-19(25-21-24-16-6-2-4-8-18(16)28-21)13-26-17-7-3-1-5-15(17)23-20(26)14-9-11-22-12-10-14/h1-12H,13H2,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKZJXEZGMKMRKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC(=O)NC3=NC4=CC=CC=C4S3)C5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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